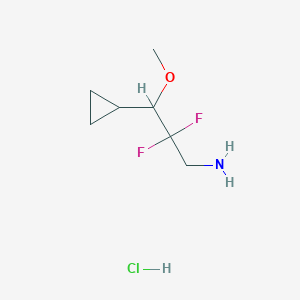
3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves chemoenzymatic routes, as seen in the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist . The process includes resolution of the racemic amine, oxidation, and reductive amination using enzymes such as leucine dehydrogenase from Thermoactinomyces intermedius, with cofactor recycling by formate dehydrogenase from Pichia pastoris . This approach highlights the potential for enzymatic methods in the synthesis of complex amines, which could be applicable to the synthesis of 3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine;hydrochloride.
Molecular Structure Analysis
The molecular structure of amines plays a significant role in their reactivity. The presence of substituents can influence the electron distribution and thus the reaction kinetics. For instance, the study of reactions with 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates shows that electron-withdrawing effects from substituents affect the rate of aminolysis . This suggests that the difluoro groups in this compound would also impact its reactivity.
Chemical Reactions Analysis
The reactions of thionocarbonates with secondary alicyclic amines provide insights into the kinetics and mechanisms that could be relevant to the compound . The formation of a zwitterionic tetrahedral intermediate and its subsequent deprotonation by an amine is a key step in the reaction mechanism . This information could be extrapolated to predict the behavior of this compound in similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the studies of related compounds suggest that factors such as steric hindrance from the cyclopropyl group and the electron-withdrawing effects of the difluoro and methoxy groups would influence its solubility, boiling point, and stability . The chemoenzymatic synthesis route also indicates that the compound could be chiral, and its enantiomers might exhibit different physical and chemical properties .
Applications De Recherche Scientifique
Synthesis and Characterization of Compartmental Schiff Bases
Macrocyclic and Macroacyclic Compartmental Schiff Bases Synthesis, Characterization, X-ray Structure and Interaction with Metal Ions
explores the synthesis of acyclic and cyclic Schiff bases through reactions in methanol of various aldehydes and amines. These compounds show promise in coordinating with metal ions, which could be relevant for catalysis, material science, and bioinorganic chemistry applications (Aguiari et al., 1992).
Hydroamination and Ring-Opening Reactions
A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles details a method for ring-opening reactions of cyclopropanes using amine nucleophiles, which could offer pathways for synthesizing complex amines or intermediates for pharmaceuticals. This study might hint at methods for manipulating the 3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine structure (Lifchits & Charette, 2008).
Photophysical Studies and Photostability
Synthesis, Photophysical Characterisation, and Photostability Studies of NIR Probes discusses the synthesis of benzo[a]phenoxazinium chlorides with various substituents, including amines. This research provides insights into the photostability and photophysical properties of these compounds, which could be useful for designing optical materials or probes with specific properties (Raju et al., 2016).
Enzymatic Synthesis
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase outlines an efficient chemo-enzymatic route to synthesize a cyclopropyl-containing amine, highlighting the potential for enzymatic methods in the synthesis or modification of complex organic compounds, including those with cyclopropyl and amine functionalities (Parker et al., 2012).
Propriétés
IUPAC Name |
3-cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-6(5-2-3-5)7(8,9)4-10;/h5-6H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMUIAHFZVUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC1)C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)
![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)



![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)




